N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(prop-2-en-1-yloxy)benzamide
Description
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound with a unique structure that combines various functional groups
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C21H26N2O3/c1-5-14-26-17-12-10-16(11-13-17)21(24)22-15-19(23(2)3)18-8-6-7-9-20(18)25-4/h5-13,19H,1,14-15H2,2-4H3,(H,22,24) |
InChI Key |
LRSBOUAHUPWHSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)OCC=C)C2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethylamino Intermediate: The initial step involves the reaction of 2-methoxyphenylacetonitrile with dimethylamine under basic conditions to form the dimethylamino intermediate.
Allylation: The intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-en-1-yloxy group.
Amidation: The final step involves the reaction of the allylated intermediate with 4-hydroxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-(prop-2-en-1-yloxy)benzamide stands out due to its combination of functional groups, which imparts unique chemical reactivity and potential biological activity. Its structure allows for diverse applications across multiple fields, making it a versatile compound for scientific research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
